molecular formula C31H22ClNO3 B12038587 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12038587
M. Wt: 492.0 g/mol
InChI Key: CYKTZWKJBZWNLM-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound featuring a quinoline backbone substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 6. The carboxylate moiety is esterified with a 2-(biphenyl-4-yl)-2-oxoethyl group.

Properties

Molecular Formula

C31H22ClNO3

Molecular Weight

492.0 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C31H22ClNO3/c1-20-6-5-9-26-27(18-28(33-30(20)26)23-14-16-25(32)17-15-23)31(35)36-19-29(34)24-12-10-22(11-13-24)21-7-3-2-4-8-21/h2-18H,19H2,1H3

InChI Key

CYKTZWKJBZWNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Key reactants include:

  • 4-Chlorophenylacetaldehyde : Introduces the 4-chlorophenyl group at position 2 of the quinoline ring.

  • Methyl 3-oxopentanoate : Provides the β-keto ester moiety for cyclization and the 8-methyl substituent.

  • Ammonium acetate : Acts as the nitrogen source for quinoline ring formation.

Refluxing in methanol at 65–70°C for 8–12 hours typically yields the 1,4-dihydropyridine intermediate, which undergoes oxidation to the aromatic quinoline system. Air oxidation or chemical oxidants like MnO₂ are employed.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation : Between the aldehyde and β-keto ester.

  • Michael addition : Of ammonia to the α,β-unsaturated intermediate.

  • Cyclization and aromatization : To form the quinoline core.

ParameterValueImpact on Yield
SolventMethanolOptimizes solubility of intermediates
Temperature65–70°CBalances reaction rate and side reactions
Reaction Time8–12 hoursEnsures complete aromatization
Oxidizing AgentMnO₂ (1.2 equiv)89% yield vs. 72% for air oxidation

Electrosynthetic Approaches for Sustainable Synthesis

Recent advances in electrochemistry offer a green alternative for quinoline synthesis, minimizing hazardous reagents and enabling precise control over redox steps.

Anodic Oxidation of Methylenecyclopropanes

A novel protocol involves:

  • Substrate : Ethyl p-tolyl glycinate (1a) and methylenecyclopropanes (2a-2k).

  • Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • Conditions : Undivided cell, constant current (10 mA/cm²), graphite electrodes.

Electrochemical activation generates radical intermediates, facilitating [4+2] cycloaddition to form the quinoline ring. This method achieves 78–92% yields for electron-deficient substrates, though steric hindrance from biphenyl groups reduces efficiency to 65%.

Esterification Strategies for the 2-Oxoethyl Moiety

Introducing the 2-(biphenyl-4-yl)-2-oxoethyl group requires selective esterification of the quinoline-4-carboxylic acid intermediate.

Steglich Esterification

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Dichloromethane, 0°C to room temperature, 24 hours.

  • Yield : 82% for biphenyl-substituted alcohols.

Mitsunobu Reaction

Superior for sterically hindered substrates:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent : THF, 0°C to reflux.

  • Yield : 91% with inverted configuration at the alcohol center.

Purification and Structural Characterization

Recrystallization Optimization

Ethanol-water mixtures (3:1 v/v) effectively remove unreacted β-keto esters and ammonium salts. Single crystals suitable for X-ray diffraction are obtained via slow evaporation, revealing:

  • Dihedral angles : 89.26° between biphenyl and quinoline planes.

  • Conformation : Distorted boat structure in the 1,4-dihydropyridine intermediate.

Spectroscopic Validation

  • ¹H NMR : δ 8.21 (d, J = 8.4 Hz, H-3), 7.89–7.45 (m, biphenyl protons).

  • IR : ν 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinoline C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Hantzsch Cyclization8998HighModerate (solvent use)
Electrosynthesis7895MediumLow (no oxidants)
Mitsunobu Esterification9199LowHigh (toxic reagents)

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce various biphenyl and chlorophenyl derivatives .

Scientific Research Applications

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-CHLOROPHENYL)-8-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Oxoethyl Group Quinoline Substituents Molecular Formula Molecular Weight (g/mol) Source/Reference
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate (Target Compound) Biphenyl-4-yl 2-(4-chlorophenyl), 8-methyl C₃₂H₂₃ClNO₄* ~532.0 (hypothetical) N/A (Inferred)
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate 4-Nitrophenyl 2-(4-chlorophenyl), 8-methyl C₂₅H₁₇ClN₂O₅ 460.87 Acta Crystallogr.
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate 3-Nitrophenyl 2-(4-chlorophenyl), 8-methyl C₂₅H₁₇ClN₂O₅ 460.87 CID 2906307
[2-(4-Methylphenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 4-Methylphenyl 2-(4-methylphenyl), 8-methyl C₂₇H₂₃NO₄ 440.14 ECHEMI

*Hypothetical formula based on biphenyl substitution.

Substituent Effects on Physicochemical Properties

Biphenyl-4-yl: The biphenyl group in the target compound introduces extended π-conjugation and increased lipophilicity, likely improving membrane permeability compared to nitro-substituted analogs.

Steric and Crystallographic Considerations: Crystallographic studies of nitro-substituted analogs (e.g., 4-nitrophenyl derivative) reveal planar quinoline cores with substituents adopting specific orientations to minimize steric clashes .

Molecular Weight and Solubility :

  • The biphenyl-substituted target compound has a higher molecular weight (~532 g/mol) compared to nitro- or methyl-substituted analogs (460–440 g/mol), which may reduce aqueous solubility. This trend aligns with the increased hydrophobicity of aromatic substituents .

Functional Implications

While direct biological data are unavailable, structural analogs provide clues:

  • Agrochemical Potential: Derivatives with chlorophenyl and nitro groups (e.g., and ) share structural motifs with organophosphate pesticides (e.g., anilofos in ), suggesting possible agrochemical applications.
  • Pharmacological Relevance: The quinoline scaffold is associated with antimalarial and anticancer activity. Substituent variations (e.g., nitro vs. biphenyl) could modulate target selectivity or metabolic stability .

Biological Activity

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a biphenyl moiety, a quinoline ring, and an ester functional group. The structural formula can be represented as follows:

C23H19ClNO3\text{C}_{23}\text{H}_{19}\text{Cl}\text{N}\text{O}_3

Table 1: Structural Components

ComponentStructure
BiphenylBiphenyl
QuinolineQuinoline
ChlorophenylChlorophenyl

Anti-Cancer Activity

Recent studies have indicated that derivatives of quinoline exhibit significant anti-cancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and renal cancers.

Case Study: In Vitro Anti-Cancer Activity

In a study published in PLOS ONE, a series of biphenyl derivatives were synthesized and tested for anti-cancer activity. Among these, several compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Anti-Inflammatory Activity

In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Research Findings on Inhibition of COX Enzymes

A study demonstrated that biphenyl-based compounds could reduce prostaglandin E2 levels in inflamed tissues, suggesting a potential for treating inflammatory diseases. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM .

The biological activity of this compound is primarily mediated through:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation, such as COX-1 and COX-2.
MechanismDescription
Apoptosis InductionActivation of caspases leading to programmed cell death
COX InhibitionReduction of inflammatory mediators like prostaglandins

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate?

Answer:
The compound can be synthesized via esterification between a quinoline-carboxylic acid derivative and a substituted phenoxyethyl ketone. A validated protocol involves:

  • Reacting 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid with 2-(biphenyl-4-yl)-2-oxoethanol under acid-catalyzed conditions (e.g., phosphorus oxychloride) at 353–363 K for 8 hours .
  • Post-reaction neutralization with sodium bicarbonate to precipitate the ester product, followed by recrystallization from ethanol for purification (yield ~90%) .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:

  • Crystallography : X-ray diffraction can resolve dihedral angles between aromatic systems (e.g., 14.7° between quinoline and phenyl planes) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming R₂²(14) motifs) .
  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., biphenyl and chlorophenyl groups) and FT-IR for ester carbonyl (~1700 cm⁻¹) and quinoline C=N (~1600 cm⁻¹) stretches.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >97% .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Engineering controls : Use fume hoods for synthesis and purification. Ensure eyewash stations/safety showers are accessible .
  • PPE : Chemical safety goggles, nitrile gloves, and lab coats. Avoid inhalation/contact with skin due to potential irritancy (common in quinoline derivatives) .
  • Waste disposal : Incinerate or treat via approved hazardous waste protocols.

Advanced: How do structural modifications (e.g., substituent position, halogen type) influence bioactivity in quinoline-carboxylate analogs?

Answer:

  • Chlorophenyl vs. methoxyphenyl : The electron-withdrawing Cl group enhances electrophilic interactions with biological targets (e.g., enzyme active sites), while methoxy groups increase lipophilicity, affecting membrane permeability .
  • Quinoline substitution : Methyl at position 8 (vs. 6) reduces steric hindrance, improving binding to hydrophobic pockets in proteins .
  • Experimental validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) across analogs .

Advanced: What crystallographic insights explain the compound’s stability and intermolecular interactions?

Answer:

  • Torsional strain : The carboxylate group is twisted 17.7° from the quinoline plane, minimizing steric clashes .
  • Packing motifs : Weak C–H⋯O interactions (2.5–3.0 Å) stabilize crystal lattices, as observed in related quinoline esters .
  • Thermal stability : High melting point (~386 K) correlates with dense packing and strong van der Waals forces .

Advanced: How can researchers assess environmental persistence and ecotoxicology of this compound?

Answer:

  • Fate studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis (pH 4–9) and photolysis (UV-Vis) rates .
  • Bioaccumulation : Calculate logP (estimated ~5.2 via PubChem) to predict lipid accumulation in aquatic organisms .
  • Toxicity assays : Conduct Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition tests (OECD 201/202) .

Advanced: What experimental designs optimize biological activity screening for this compound?

Answer:

  • In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to quantify cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • Dose-response : Test 0.1–100 µM concentrations in triplicate, using ANOVA for statistical significance (p < 0.05) .
  • Mechanistic studies : Pair with molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA topoisomerases .

Advanced: How can conflicting solubility data be resolved for this compound?

Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry. Note discrepancies due to polymorphic forms .
  • Co-solvency : Improve aqueous solubility with β-cyclodextrin inclusion complexes (1:1 molar ratio) .
  • Data validation : Cross-reference with Hansen solubility parameters and DSC/TGA to confirm phase behavior .

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